

Application Notes and Protocols for UK5099 in Cultured Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] By blocking the MPC, UK5099 effectively inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[2][3] This makes UK5099 a valuable tool for studying cellular metabolism, particularly in the context of cancer biology and other metabolic diseases.[1]

Mechanism of Action

UK5099 acts as a non-competitive inhibitor of the MPC, which is composed of two subunits, MPC1 and MPC2.[1] By blocking pyruvate transport into the mitochondria, UK5099 reduces pyruvate-driven respiration and forces cells to rely more heavily on glycolysis for ATP production.[2] This metabolic reprogramming can lead to various cellular effects, including altered cell proliferation, changes in the cell cycle, and increased resistance to certain chemotherapeutic agents.[2][3]



Quantitative Data

The following tables summarize quantitative data on the effects of UK5099 in various cultured cell lines.

Table 1: IC50 Values of UK5099 in Prostate Cancer and Benign Prostatic Hyperplasia Cell Lines

Cell Line	Cell Type	IC50 (μM)
C4-2B	Prostate Cancer	~100
DU145	Prostate Cancer	>100
BPH-1	Benign Prostatic Hyperplasia	~50

(Data sourced from studies on prostate cancer cell lines)[4][5]

Table 2: Effects of UK5099 on Cellular Metabolism in LNCaP Prostate Cancer Cells



Parameter	Control	UK5099 (10 μM)	Percentage Change
Mitochondrial Pyruvate Concentration	High	Significantly Reduced	-
Basal Oxygen Consumption Rate (OCR)	Higher	Lower	-
Maximal OCR	Higher	Lower	-
ATP Production	Higher	Decreased	-
Extracellular Lactate Level	Lower	Increased	-
Reactive Oxygen Species (ROS)	Lower	Higher	-
Mitochondrial Membrane Potential (ΔΨm)	Higher	Lower	-

(Data summarized from studies on LNCaP cells)[2][6]

Experimental Protocols

Protocol 1: Preparation of UK5099 Stock Solution

- Reconstitution: UK5099 is typically supplied as a solid. To prepare a stock solution, dissolve it in fresh, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 2.883 mg of UK5099 (Molecular Weight: 288.30 g/mol) in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or -70°C for long-term storage (up to 6 weeks).

Protocol 2: General Cell Culture Treatment with UK5099



- Cell Seeding: Seed the desired cell line in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
- Preparation of Working Solution: Dilute the UK5099 stock solution in cell culture medium to the desired final concentration. A typical starting concentration for many cell lines is 10 μM, but this should be optimized for your specific cell line and experimental goals.[2][4]
 Concentrations can range from 10 μM to 100 μM.[4][5]
- Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of UK5099.
- Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the assay being performed, ranging from a few hours to several days.[2][4]
- Control: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve UK5099) in your experiments.

Protocol 3: Cell Viability Assay (e.g., using MTT or similar colorimetric assays)

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treatment: Treat the cells with a range of UK5099 concentrations for the desired duration (e.g., 24, 48, 72 hours).
- Assay: Following treatment, perform the cell viability assay according to the manufacturer's instructions.
- Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of viable cells relative to the vehicle-treated control.

Protocol 4: Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.[1]

 Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density for your cell line. Allow cells to adhere and grow for 24 hours.



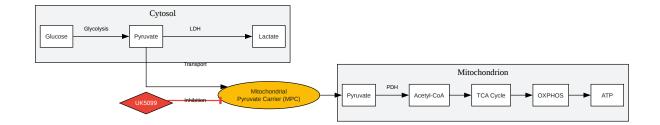
- Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., 5 mM glucose, 1 mM pyruvate, 2 mM glutamine) and incubate at 37°C in a non-CO2 incubator.
- Reagent Preparation: Prepare stock solutions of UK5099 and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load them into the appropriate ports of the Seahorse sensor cartridge.
- Seahorse Analysis:
 - Calibrate the sensor cartridge.
 - Load the cell plate into the Seahorse XF Analyzer.
 - Measure the basal OCR.
 - Inject UK5099 and measure the response to determine the inhibition of pyruvatedependent respiration.
 - Inject other compounds in sequence to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Data Analysis: Normalize the OCR data to cell number or protein concentration.

Protocol 5: Lactate Production Assay

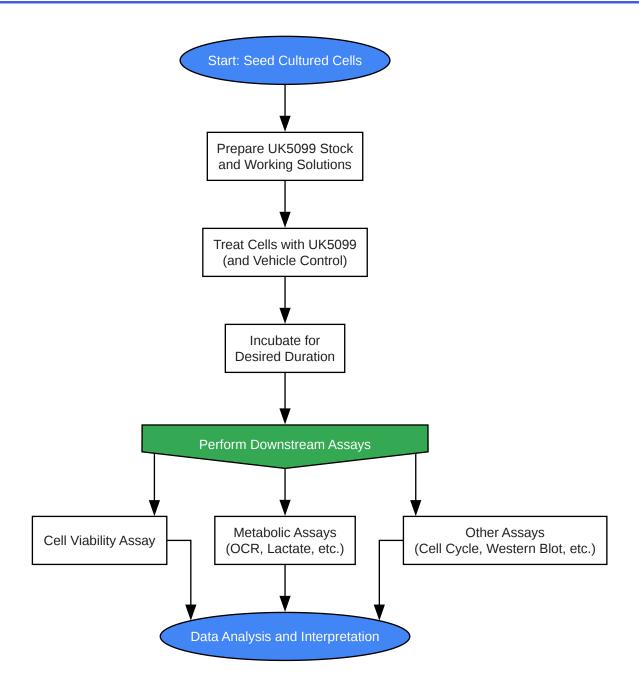
- Cell Culture and Treatment: Culture and treat cells with UK5099 as described in Protocol 2.
- Sample Collection: After the desired incubation period, collect the cell culture medium.
- Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
- Data Analysis: Normalize the lactate levels to the cell number or total protein content.

Visualizations









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Methodological & Application





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